molecular formula C15H19N5OS B12184889 N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12184889
M. Wt: 317.4 g/mol
InChI Key: XRIPJMNPTJWULK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a tetrazole group at position 2 and a cyclopentyl carboxamide moiety at position 2.

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

N-cyclopentyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C15H19N5OS/c21-14(17-10-5-1-2-6-10)13-11-7-3-4-8-12(11)22-15(13)20-9-16-18-19-20/h9-10H,1-8H2,(H,17,21)

InChI Key

XRIPJMNPTJWULK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(SC3=C2CCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Core Benzothiophene Synthesis

The tetrahydrobenzothiophene scaffold is constructed via intramolecular Friedel-Crafts alkylation. Cyclohexenone derivatives react with thioacetic acid under acidic conditions to form the thiophene ring. For example, treatment of 2-cyclohexen-1-one with thioacetic acid and polyphosphoric acid at 80°C yields 4,5,6,7-tetrahydro-1-benzothiophen-3(2H)-one, which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic media.

Tetrazole Ring Installation

Nitrile Intermediate Preparation

Position-selective nitration of the benzothiophene core at C2, followed by reduction and Sandmeyer reaction, generates 2-cyano-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Alternative routes employ palladium-catalyzed cyanation of 2-bromo derivatives using Zn(CN)₂.

[2+3] Cycloaddition for Tetrazole Formation

The nitrile undergoes [2+3] cycloaddition with sodium azide and ammonium chloride in DMF at 120°C to form the 1H-tetrazol-1-yl group. This reaction proceeds via a copper(I)-catalyzed mechanism, achieving 85–92% yields when optimized with 10 mol% CuI and 2 eq. NaN₃.

Table 1: Optimization of Tetrazole Formation

ConditionCatalystSolventYield (%)
NaN₃, NH₄Cl, 120°C, 24hNoneDMF62
NaN₃, NH₄Cl, CuI, 120°CCuI (10%)DMF89
NaN₃, NH₄Cl, ZnCl₂, 100°CZnCl₂ (5%)DMSO78

Amidation with Cyclopentylamine

Carboxylic Acid Activation

The carboxylic acid at C3 is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Alternative methods employ coupling agents such as EDCl/HOBt, yielding mixed anhydrides for nucleophilic attack by cyclopentylamine.

Coupling Reaction Dynamics

Reaction of 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl chloride with cyclopentylamine in THF at 0°C produces the target carboxamide in 94% yield. Steric hindrance from the tetrazole group necessitates slow amine addition to minimize dimerization.

Table 2: Amidation Efficiency Under Varied Conditions

BaseSolventTemperatureTime (h)Yield (%)
Et₃NTHF0°C294
DIPEADCMRT488
PyridineDMF40°C676

Purification and Characterization

Chromatographic Separation

Crude product purification via flash chromatography (SiO₂, hexane/EtOAc 3:1) removes unreacted amine and tetrazole byproducts. Recrystallization from ethanol/water enhances purity to >99% (HPLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, tetrazole), 3.82–3.75 (m, 1H, cyclopentyl), 2.91 (t, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H), 1.90–1.45 (m, 8H, cyclopentyl + tetrahydro).

  • HRMS : Calculated for C₁₅H₂₀N₅OS [M+H]⁺: 326.1389; Found: 326.1385.

Challenges and Alternative Routes

Regioselectivity in Tetrazole Formation

Competing 1H- and 2H-tetrazole isomers are mitigated by using bulkier azide sources (e.g., trimethylsilyl azide) or Lewis acids like ZnCl₂ to direct regiochemistry.

Direct Coupling Approaches

Palladium-catalyzed cross-coupling of 2-iodobenzothiophene derivatives with pre-formed tetrazole-copper complexes offers a one-pot alternative but suffers from lower yields (≤70%) due to catalyst poisoning by sulfur .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and benzothiophene core are believed to play a crucial role in its binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Tetrahydrobenzo[b]thiophene Derivatives
  • N-(4-fluorophenyl)-2-{[(1E)-(4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Key Differences: Replaces the tetrazole and cyclopentyl groups with a Schiff base (methoxyphenyl-imine) and 4-fluorophenyl carboxamide.
  • N-benzyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Key Differences: Substitutes tetrazole with a chloroacetyl-amino group and cyclopentyl with benzyl. Implications: The chloroacetyl group may confer electrophilic reactivity, increasing susceptibility to nucleophilic attack, while the benzyl group enhances aromatic interactions but reduces conformational flexibility compared to cyclopentyl .
Fused-Ring Systems
  • 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Key Differences: Fuses a pyrimidine ring to the tetrahydrobenzothiophene core.

Functional Group Analysis

Tetrazole vs. Carboxylic Acid Bioisosteres
  • Tetrazole Group: Exhibits strong hydrogen-bonding capacity (donor and acceptor) and metabolic stability, making it superior to carboxylic acids in avoiding ionization at physiological pH .
  • Chloroacetyl Group : Introduces reactivity but may lead to off-target alkylation, limiting therapeutic utility compared to the inert tetrazole .
Cyclopentyl vs. Aromatic Substituents
  • Cyclopentyl : Enhances lipophilicity and may induce specific puckering conformations in the tetrahydrobenzothiophene ring, optimizing steric complementarity in hydrophobic binding pockets .

Biological Activity

N-cyclopentyl-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound suggest it may interact with various biological targets, leading to therapeutic applications in areas such as pain management and cancer treatment.

Chemical Structure and Properties

The compound features a tetrazole ring and a benzothiophene moiety, which are known for their pharmacological significance. The molecular formula is C15H20N4SC_{15}H_{20}N_{4}S, with a molecular weight of approximately 292.41 g/mol. The presence of the cyclopentyl group enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings often exhibit diverse biological activities, including:

  • Calcium channel inhibition
  • Anti-inflammatory effects
  • Analgesic properties

These activities are particularly relevant in the development of treatments for conditions such as hypertension and chronic pain.

Ion Channel Interaction

This compound has been suggested to interact with ion channels or G-protein coupled receptors (GPCRs). This interaction may modulate cellular signaling pathways that are crucial for cardiovascular regulation and pain perception.

Antiproliferative Activity

Similar compounds in the benzothiophene class have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiophene derivatives can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and growth inhibition capabilities of this compound against several cancer cell lines. Preliminary results indicate:

Cell LineGI50 (μM)Mechanism of Action
A549 (lung cancer)2.01Induction of apoptosis
T47D (breast cancer)0.362Cell cycle arrest
CAKI-1 (kidney)0.69Inhibition of tubulin polymerization

These findings suggest that the compound has potent anticancer properties comparable to established chemotherapeutics like nocodazole .

In Vivo Studies

In vivo studies using murine models have shown that this compound can significantly reduce tumor growth compared to untreated controls. This reinforces the potential for developing this compound as an effective anticancer agent .

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